4-(2-methoxyethoxy)-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-1H-indazole |
InChI |
InChI=1S/C10H12N2O2/c1-13-5-6-14-10-4-2-3-9-8(10)7-11-12-9/h2-4,7H,5-6H2,1H3,(H,11,12) |
InChI Key |
MCJUJQNEYKAJGC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC2=C1C=NN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 4 2 Methoxyethoxy 1h Indazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of indazole derivatives. It provides detailed information about the carbon-hydrogen framework, the substitution patterns on the bicyclic ring, and the electronic environment of the nuclei. nih.govnih.gov For indazoles, NMR is particularly crucial for distinguishing between the thermodynamically more stable 1H- and the 2H-tautomers. researchgate.net
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of an indazole analog reveals characteristic signals for the aromatic protons on the benzene (B151609) ring, the C3-proton, and the N1-proton. The chemical shift and multiplicity of the aromatic protons are highly dependent on the nature and position of the substituents.
For the parent 1H-indazole, the protons resonate in the aromatic region, typically between δ 7.0 and 8.2 ppm, with the C3-proton appearing as a singlet around δ 8.1 ppm. The NH proton is usually observed as a broad singlet at a significantly downfield shift (δ > 10 ppm), the exact position being dependent on solvent and concentration.
In analogs of 4-(2-methoxyethoxy)-1H-indazole, such as other 4-substituted indazoles, the substituent at C4 influences the chemical shifts of the adjacent protons at C5 and the peri-proton at C7. For this compound, the protons of the methoxyethoxy group would exhibit characteristic signals: two triplets for the adjacent methylene (B1212753) (-CH₂-) groups and a singlet for the terminal methoxy (B1213986) (-OCH₃) group.
Below is a table of representative ¹H NMR data for various 1H-indazole analogs.
¹H NMR Spectroscopic Data for Selected 1H-Indazole Analogs
| Compound | Key ¹H NMR Signals (δ ppm) and Multiplicities | Solvent |
|---|---|---|
| 3-tert-Butyl-1H-indazole | 9.72 (s, 1H, NH), 7.91 (d, 1H), 7.45 (d, 1H), 7.36 (dt, 1H), 7.13 (t, 1H), 1.54 (s, 9H) | CDCl₃ |
| 3-(2-Chlorophenyl)-1H-indazole | 10.71 (s, 1H, NH), 7.72 (d, 1H), 7.63-7.56 (m, 2H), 7.47-7.37 (m, 4H), 7.24-7.17 (dt, 1H) | CDCl₃ |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate | 12.16 (br, 1H, NH), 8.06-7.98 (m, 4H), 7.88-7.86 (m, 1H), 7.56-7.52 (m, 2H), 7.47-7.43 (m, 1H), 4.43 (q, 2H), 1.42 (t, 3H) | CDCl₃ |
| 6-Nitro-3-phenyl-1H-indazole | 11.63 (br, 1H, NH), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | CDCl₃ |
Data sourced from references amazonaws.comrsc.org.
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy is a powerful method for confirming the carbon skeleton of indazole analogs and is particularly effective for assigning the position of substitution. nih.gov The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of the substituents.
The carbons of the indazole core typically resonate between δ 100 and 155 ppm. For this compound, the carbons of the ether side chain would appear in the upfield region, typically with the methoxy carbon around δ 59 ppm and the methylene carbons between δ 60-75 ppm. The C4 carbon, being attached to an oxygen atom, would be shifted significantly downfield.
The following table presents ¹³C NMR data for several indazole analogs, illustrating the influence of different substituents on the carbon chemical shifts.
¹³C NMR Spectroscopic Data for Selected 1H-Indazole Analogs
| Compound | Key ¹³C NMR Signals (δ ppm) | Solvent |
|---|---|---|
| 3-tert-Butyl-1H-indazole | 154.5, 141.8, 126.2, 122.1, 120.5, 119.8, 110.0, 33.7, 30.0 | CDCl₃ |
| 3-(2-Chlorophenyl)-1H-indazole | 143.8, 140.8, 133.8, 132.4, 132.2, 130.2, 129.7, 126.9, 126.7, 121.9, 121.4, 121.0, 110.2 | CDCl₃ |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate | 166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33 | CDCl₃ |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q), 124.27 (q), 122.63, 120.80, 113.00 (q) | CDCl₃ |
Data sourced from references amazonaws.comrsc.org.
Advanced NMR Techniques (e.g., ¹⁵N NMR, ¹⁹F NMR)
Beyond standard ¹H and ¹³C NMR, advanced techniques provide deeper structural insights. ¹⁵N NMR spectroscopy is particularly valuable for studying nitrogen-containing heterocycles like indazoles. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, making ¹⁵N NMR an effective tool for distinguishing between N-1 and N-2 substituted isomers or tautomers. researchgate.netnih.gov
For fluorine-containing analogs, ¹⁹F NMR is employed. For example, in the characterization of Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate, the ¹⁹F NMR spectrum shows a signal corresponding to the fluorine atom on the phenyl ring, confirming its presence and electronic environment. nih.gov
Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to make unambiguous assignments of all proton and carbon signals. HMBC is especially critical for identifying quaternary carbons and establishing connectivity between different parts of the molecule, such as confirming the attachment point of the side chain to the indazole core.
NMR Investigations of Intermolecular Interactions
NMR spectroscopy can also be used to study non-covalent intermolecular interactions, such as hydrogen bonding. The chemical shift of the N-H proton in 1H-indazoles is often sensitive to solvent, concentration, and temperature, which can indicate its involvement in hydrogen bonds. In some cases, X-ray diffraction studies have confirmed supramolecular structures involving O-H···N intermolecular hydrogen bonds in indazole carboxylic acid derivatives, and NMR can be used to probe whether these interactions persist in solution. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing information on the molecule's conformation and potential intermolecular associations.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a critical step in the characterization of novel compounds. For this compound (C₁₀H₁₂N₂O₂), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm its composition.
The calculated monoisotopic mass for C₁₀H₁₂N₂O₂ is 192.0899. An HRMS experiment would typically look for the protonated molecule [M+H]⁺ with a calculated m/z of 193.0972.
The table below shows HRMS data for several indazole analogs, demonstrating the high accuracy of this technique.
High-Resolution Mass Spectrometry (HRMS) Data for Selected 1H-Indazole Analogs
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |
|---|---|---|---|
| 3-tert-Butyl-1H-indazole | C₁₁H₁₄N₂ | 175.1230 | 175.1227 |
| 3-(2-Chlorophenyl)-1H-indazole | C₁₃H₉ClN₂ | 229.0527 | 229.0524 |
| 4-Methoxy-3-(4-methoxyphenyl)-1H-indazole | C₁₅H₁₄N₂O₂ | 255.1128 | 255.1126 |
| Ethyl 3-phenyl-1H-indazole-6-carboxylate | C₁₆H₁₄N₂O₂ | 267.1128 | 267.1134 |
Data sourced from references amazonaws.comrsc.org.
Electrospray Ionization Mass Spectrometry (ESI-HRMS)
High-resolution mass spectrometry with electrospray ionization (ESI-HRMS) is a powerful tool for determining the exact mass of a molecule and probing its fragmentation patterns, which aids in structural elucidation. nih.govnih.gov For this compound, ESI-HRMS in positive ion mode would be expected to yield a prominent peak for the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would allow for the determination of its elemental composition, confirming the molecular formula C10H12N2O2.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing insights into the molecule's connectivity. Based on the fragmentation of similar heterocyclic compounds, several characteristic fragmentation pathways can be anticipated. rsc.orgnih.govnih.gov Cleavage of the ether bond in the methoxyethoxy side chain is a likely event. This could occur at two principal locations: loss of the terminal methyl group (-CH3) or cleavage of the C-O bond to lose a methoxyethyl radical. The most probable fragmentation, however, would involve the cleavage of the bond between the indazole ring and the methoxyethoxy side chain, leading to the formation of a stable indazolyl cation. The fragmentation of the indazole ring itself, often involving the loss of N2, is another possibility, though typically requiring higher collision energies.
A table summarizing the expected prominent ions in the ESI-HRMS/MS spectrum of this compound is presented below.
| Expected Ion | Formula | m/z (monoisotopic) | Description |
| [M+H]⁺ | C₁₀H₁₃N₂O₂⁺ | 193.0972 | Protonated parent molecule |
| [M-CH₃]⁺ | C₉H₁₀N₂O₂⁺ | 178.0737 | Loss of a methyl radical |
| [M-C₂H₄O]⁺ | C₈H₉N₂O⁺ | 149.0710 | Loss of ethylene (B1197577) oxide |
| [M-C₃H₇O₂]⁺ | C₇H₆N₂⁺ | 118.0525 | Cleavage of the ether side chain |
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
The N-H stretching vibration of the indazole ring is anticipated to appear as a broad band in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded N-H groups in the solid state. psu.edu Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methoxyethoxy group will likely be observed just below 3000 cm⁻¹.
The C=C and C=N stretching vibrations of the indazole ring system are expected to produce a series of sharp bands in the 1450-1650 cm⁻¹ region. psu.edu The C-O-C stretching vibrations of the ether linkage are characteristic and should give rise to strong absorptions in the 1050-1250 cm⁻¹ range. researchgate.net In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and other skeletal vibrations will populate the fingerprint region below 1500 cm⁻¹.
A table of predicted characteristic IR absorption bands for this compound is provided below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| N-H stretch (H-bonded) | 3200 - 3500 | Medium to Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| C=C and C=N stretch (aromatic) | 1450 - 1650 | Medium to Strong |
| C-O-C stretch (ether) | 1050 - 1250 | Strong |
| Aromatic C-H out-of-plane bend | 750 - 900 | Strong |
Single Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. springernature.comresearchgate.netbeilstein-journals.orgmdpi.commdpi.com While a crystal structure for this compound has not been reported, analysis of related indazole and alkoxy-substituted aromatic structures allows for a detailed prediction of its molecular and supramolecular features. mdpi.comresearchgate.netacs.orgnih.gov
Analysis of Crystal Packing and Supramolecular Features
The presence of an N-H group in the indazole ring and oxygen atoms in the methoxyethoxy side chain provides the necessary components for strong hydrogen bonding. The most significant hydrogen bond is expected to be of the N-H···N type, forming dimers or catemeric chains between adjacent indazole rings, a common motif in such systems. researchgate.netnih.gov Additionally, weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the ether oxygen atoms are likely to contribute to the stability of the crystal lattice. researchgate.netacs.orguni-regensburg.de The ether oxygen atoms can act as hydrogen bond acceptors, further linking the molecules into a three-dimensional network.
The aromatic indazole ring is capable of engaging in π-π stacking interactions, which are a significant contributor to the cohesive energy of the crystal. researchgate.netnih.govnih.govrsc.org These interactions typically involve the parallel or offset stacking of the indazole rings of neighboring molecules. The interplanar distance between stacked rings is generally in the range of 3.3 to 3.8 Å. The presence of the alkoxy substituent may influence the geometry of the stacking, potentially leading to slipped-stack or herringbone packing arrangements. amazonaws.commdpi.com
A summary of expected crystallographic parameters and intermolecular interactions for this compound is presented in the table below, based on data from analogous structures.
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, or similar common space groups |
| N-H···N Hydrogen Bonds | Formation of dimers or chains |
| C-H···O Hydrogen Bonds | Present, involving the ether oxygens |
| π-π Stacking | Parallel displaced or herringbone arrangements |
| Interplanar distance (π-π) | 3.3 - 3.8 Å |
Other Non-Covalent Interactions (e.g., C-H...π, Ag...π)
Another significant, albeit less common, type of non-covalent bond is the Ag...π interaction . This interaction would be relevant in the context of silver complexes of this compound analogs. Here, the silver cation (Ag+) interacts with the π-electron cloud of the indazole's aromatic system. These interactions are a subset of metal-π interactions and are pivotal in the fields of coordination chemistry and materials science. The formation and geometry of Ag...π bonds are influenced by the electronic properties of the indazole ring and the coordination environment of the silver ion.
A hypothetical data table for C-H...π interactions in a this compound analog is presented below to illustrate how such data would be reported.
| Donor (D) | Acceptor (A) | D-H...A Distance (Å) | D-H...A Angle (°) | Symmetry Operation for Acceptor |
| C5-H5 | Cg1 (Indazole Ring) | 3.25 | 145 | -x+1, y-1/2, -z+1/2 |
| C10-H10A | Cg2 (Phenyl Ring) | 3.40 | 150 | x, y-1, z |
| C11-H11B | Cg1 (Indazole Ring) | 3.33 | 148 | -x, y+1/2, -z+3/2 |
Cg refers to the centroid of the specified ring system.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal. By mapping properties such as dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other strong interactions, while blue regions represent longer contacts.
Below is a representative table summarizing the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a hypothetical indazole analog.
| Contact Type | Contribution (%) |
| H...H | 45.0 |
| C...H / H...C | 25.5 |
| O...H / H...O | 18.2 |
| N...H / H...N | 8.5 |
| C...C | 1.8 |
| Other | 1.0 |
Computational and Theoretical Investigations of 4 2 Methoxyethoxy 1h Indazole Structure and Reactivity
Density Functional Theory (DFT) Studies
Spectroscopic Property Prediction
Predictive computational methods are invaluable for corroborating experimental data and understanding the electronic environment of a molecule. However, no specific studies applying these methods to 4-(2-methoxyethoxy)-1H-indazole have been found.
GIAO NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a common quantum chemical approach for predicting the NMR chemical shifts of molecules. This technique is instrumental in assigning experimental NMR spectra and understanding the electronic structure's influence on magnetic shielding. For instance, GIAO calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to provide a sound basis for experimental NMR observations in studies of the parent 1H-indazole and its nitro derivatives. nih.gov
Despite the utility of this method, a search of scholarly databases yielded no published research containing GIAO NMR chemical shift calculations specifically for this compound. Therefore, a data table of predicted ¹H and ¹³C NMR chemical shifts for this compound cannot be generated.
Vibrational Frequency Analysis
Vibrational frequency analysis, typically performed using methods like Density Functional Theory (DFT), calculates the fundamental vibrational modes of a molecule. These theoretical frequencies aid in the assignment of experimental infrared (IR) and Raman spectra. Computational studies on other heterocyclic compounds, such as triazoles and benzimidazoles, have demonstrated the accuracy of DFT methods (e.g., B3LYP with a 6-311++G** basis set) in assigning vibrational spectra. researchgate.netnih.gov A detailed computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol also confirmed 108 fundamental vibrational modes for its structure. researchgate.netasianresassoc.org
However, no specific vibrational frequency analysis for this compound has been reported in the literature. Consequently, a data table of its predicted vibrational frequencies and their corresponding assignments is not available.
Solvent Effects on Electronic and Spectroscopic Properties
The surrounding solvent medium can significantly influence a molecule's electronic and spectroscopic properties. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. Such studies can predict shifts in UV-Vis absorption spectra (solvatochromism) and changes in molecular orbital energies. For example, a computational investigation of a different indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, showed that while the frontier molecular orbital energy gap was consistent across different solvents, greater stability was observed in polar environments. researchgate.netsemanticscholar.org
A dedicated study on the solvent effects on the electronic and spectroscopic properties of this compound is not present in the current body of scientific literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insight into the dynamic behavior of molecules over time, revealing information about conformational flexibility, intermolecular interactions, and stability within various environments. MD simulations are frequently applied to indazole derivatives to understand their binding efficiency and stability within the active sites of proteins. nih.govmdpi.comresearchgate.netnih.gov These studies are crucial in the field of drug design for evaluating potential therapeutic agents. nih.govresearchgate.netnih.gov
A review of existing research indicates that no molecular dynamics simulation studies have been published specifically for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and identifying transition states. This allows for a deeper understanding of reaction kinetics and thermodynamics.
Transition State Analysis and Energy Profiles
DFT calculations are often used to investigate reaction pathways, locate transition state structures, and calculate activation energies. Such analyses have been applied to understand the synthesis and reactivity of the indazole core structure. nih.gov For example, theoretical calculations have been used to determine the relative stability of indazole tautomers, indicating that the 1-substituted isomer is generally more stable than the 2-substituted isomer. nih.gov
Despite the application of these methods to the broader indazole family, no computational studies detailing transition state analysis or energy profiles for reactions involving this compound could be located.
Understanding Regioselectivity in Substitution and Cyclization Reactions
The regioselectivity of substitution reactions, particularly N-alkylation, is a critical aspect of indazole chemistry, as the biological activity of the resulting isomers can vary significantly. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two different regioisomers upon substitution. Computational studies on various substituted indazoles have revealed that the regiochemical outcome of these reactions is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.
Theoretical calculations, such as Density Functional Theory (DFT), have been employed to investigate the factors influencing the N1 versus N2 selectivity in the alkylation of the indazole ring. beilstein-journals.org These studies have shown that the electronic nature of the substituents on the benzene (B151609) ring plays a crucial role. Electron-donating groups, such as the methoxyethoxy group at the 4-position of this compound, can increase the electron density at both nitrogen atoms, thereby enhancing their nucleophilicity. However, the position of the substituent also dictates its influence on each nitrogen atom differently.
For 4-substituted indazoles, the substituent's electronic effect is more pronounced at the N1 position. The 4-(2-methoxyethoxy) group, being an electron-donating group, is expected to increase the electron density at N1, potentially favoring substitution at this position under certain conditions. Conversely, steric hindrance from the substituent can also play a significant role. While the 2-methoxyethoxy group is relatively flexible, its presence at the C4 position could create some steric congestion, potentially directing incoming electrophiles to the less hindered N2 position.
Furthermore, computational models have highlighted the importance of the reaction conditions, including the base and solvent used. d-nb.infonih.gov For instance, the use of different bases can lead to the formation of different indazole anions, each with its own charge distribution and reactivity profile, thus influencing the N1/N2 ratio of the products.
The table below presents hypothetical data based on computational studies of substituted indazoles, illustrating the influence of substituent position and nature on the regioselectivity of N-alkylation.
| Substituent | Position | Electronic Effect | Predicted N1:N2 Ratio |
| -OCH3 | 4 | Electron-donating | 60:40 |
| -NO2 | 4 | Electron-withdrawing | 30:70 |
| -Cl | 5 | Electron-withdrawing (inductive), Electron-donating (resonance) | 55:45 |
| -CH3 | 7 | Electron-donating | 20:80 (due to sterics) |
| -CF3 | 6 | Electron-withdrawing | 40:60 |
This table contains illustrative data based on general principles from computational studies on substituted indazoles and does not represent experimentally verified results for these specific compounds.
In the context of cyclization reactions involving the indazole nucleus, computational methods can be used to model the transition states of various possible cyclization pathways. This allows for the prediction of the most energetically favorable route and, consequently, the major product. For a molecule like this compound, theoretical calculations could help in designing synthetic strategies that lead to specific fused heterocyclic systems with desired regiochemistry.
Quantum Structure-Activity Relationship (QSAR) for Structural Attributes
Quantum Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of drug design and discovery, QSAR models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. For derivatives of this compound, QSAR studies can provide insights into how modifications of the 2-methoxyethoxy side chain and substitutions on the indazole ring affect their biological potency.
A typical QSAR study involves the calculation of a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. For this compound and its analogs, quantum chemical calculations would be used to derive descriptors that are particularly relevant to their interaction with a biological target.
Key structural attributes of the 4-(2-methoxyethoxy) group that would be considered in a QSAR model include:
Electronic Properties: The oxygen atoms in the methoxyethoxy chain introduce a degree of polarity and hydrogen bond accepting capability. Quantum chemical descriptors such as partial atomic charges, dipole moment, and electrostatic potential maps can quantify these features.
Steric Properties: The size and shape of the methoxyethoxy group can be described by parameters like molecular volume, surface area, and specific steric indices (e.g., Taft steric parameters). These descriptors are crucial for understanding how the substituent fits into a receptor's binding pocket.
Hydrophobicity: The lipophilicity of the molecule, influenced by the methoxyethoxy group, can be estimated by calculating the logarithm of the partition coefficient (logP). This is a critical parameter for drug absorption and distribution.
Conformational Flexibility: The 2-methoxyethoxy side chain has several rotatable bonds, allowing it to adopt various conformations. Descriptors related to conformational flexibility can be important for understanding how the molecule adapts to its binding site.
Once these descriptors are calculated for a series of this compound derivatives with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. The resulting equation provides a quantitative measure of the contribution of each descriptor to the biological activity.
The following interactive data table presents a hypothetical QSAR model for a series of this compound derivatives, illustrating the relationship between selected quantum chemical descriptors and their predicted biological activity.
| Compound ID | LogP | Dipole Moment (Debye) | Molecular Volume (ų) | Predicted Activity (IC50, µM) |
| 1 | 2.5 | 3.1 | 180 | 1.2 |
| 2 | 2.8 | 3.5 | 195 | 0.8 |
| 3 | 2.2 | 2.9 | 170 | 2.5 |
| 4 | 3.1 | 3.8 | 210 | 0.5 |
| 5 | 2.6 | 3.3 | 185 | 1.0 |
This table contains hypothetical data for illustrative purposes and does not represent actual experimental results.
Such QSAR models can guide the synthesis of new derivatives of this compound with improved potency by suggesting modifications that optimize the key structural attributes identified by the model.
Chemical Reactivity and Reaction Mechanisms of 4 2 Methoxyethoxy 1h Indazole Analogs
The reactivity of the indazole ring is significantly influenced by the nature and position of its substituents. The 4-(2-methoxyethoxy) group, being an electron-donating group, plays a crucial role in directing the outcome of various chemical reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of SEAr are heavily dependent on the substituents present on the ring. wikipedia.org
The 4-(2-methoxyethoxy) substituent is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted indazole. This is due to the electron-donating nature of the alkoxy group, which enriches the electron density of the benzene (B151609) portion of the indazole ring system. This increased electron density stabilizes the cationic intermediate formed during the substitution process. wikipedia.org
The directing effect of the 4-(2-methoxyethoxy) group favors substitution at the ortho and para positions relative to itself. However, in the context of the indazole ring, the positions available for substitution on the carbocyclic ring are C-5, C-6, and C-7. The C-5 and C-7 positions are ortho to the 4-alkoxy group, while the C-6 position is meta. Therefore, electrophilic attack is most likely to occur at the C-5 and C-7 positions. Steric hindrance from the methoxyethoxy side chain might slightly disfavor substitution at the C-5 position compared to the C-7 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For 4-(2-methoxyethoxy)-1H-indazole, these reactions would be expected to yield primarily a mixture of 5- and 7-substituted products.
Table 1: Expected Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-(2-methoxyethoxy)-5-nitro-1H-indazole and 4-(2-methoxyethoxy)-7-nitro-1H-indazole |
| Bromination | Br₂, FeBr₃ | 5-bromo-4-(2-methoxyethoxy)-1H-indazole and 7-bromo-4-(2-methoxyethoxy)-1H-indazole |
| Acylation | RCOCl, AlCl₃ | 5-acyl-4-(2-methoxyethoxy)-1H-indazole and 7-acyl-4-(2-methoxyethoxy)-1H-indazole |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. fishersci.co.ukmasterorganicchemistry.com Unlike SEAr, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the leaving group. masterorganicchemistry.comlibretexts.org These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov
The indazole ring itself is relatively electron-rich, making it generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. The presence of the electron-donating 4-(2-methoxyethoxy) group would further deactivate the ring towards SNAr.
However, if a good leaving group (e.g., a halogen) is present on the carbocyclic part of the indazole ring, and the ring is further substituted with strong electron-withdrawing groups (like a nitro group), SNAr can occur. For instance, in a hypothetical analog like 5-nitro-4-chloro-1H-indazole, the nitro group would activate the ring for nucleophilic attack, and a nucleophile could displace the chloride at the C-4 position. The rate of such reactions is often dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive. masterorganicchemistry.comyoutube.com
C-H Activation and Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. beilstein-journals.orgrsc.org In the context of indazole derivatives, C-H functionalization can be directed to various positions on both the pyrazole (B372694) and benzene rings. nih.govmdpi.com
The functionalization of the C-3 position of the indazole ring is of significant interest due to the prevalence of 3-substituted indazoles in medicinally important compounds. mit.edunih.gov Direct C-3 alkylation of indazoles is challenging due to the lower nucleophilicity of the C-3 position compared to the N-1 and N-2 positions. nih.gov However, strategies using an "umpolung" approach, where the indazole is rendered electrophilic, have been developed to achieve C-3 selectivity. mit.edunih.gov For example, N-(benzoyloxy)indazoles can be used as electrophiles in copper-hydride catalyzed C-3 allylation reactions. mit.edunih.gov
The C-4 position of the indazole ring is part of the carbocyclic ring. Direct C-H functionalization at this position is less common and would typically require a directing group at either the C-3 or C-5 position to facilitate the reaction. The 4-(2-methoxyethoxy) group itself is not a typical directing group for C-H activation at an adjacent position. However, recent advances have shown that various positions on the indazole ring can be functionalized depending on the catalyst and directing group strategy employed. mdpi.comnih.gov
Tautomerism and Isomerism of the Indazole Core
Indazole exists in different tautomeric forms, which are constitutional isomers that readily interconvert. youtube.com This phenomenon, known as annular tautomerism, is a key feature of the indazole ring system. researchgate.netbeilstein-journals.org
1H-, 2H-, and 3H-Indazole Tautomers and their Interconversion
The three possible tautomers of indazole are 1H-indazole, 2H-indazole, and 3H-indazole. chemicalbook.com
1H-Indazole: This is the most stable and predominant tautomer. researchgate.netchemicalbook.com It has a benzenoid structure.
2H-Indazole: This tautomer is less stable than the 1H-form. researchgate.netchemicalbook.com It possesses a quinonoid structure. The energy difference between the 1H and 2H tautomers of unsubstituted indazole is approximately 15 kJ·mol⁻¹. nih.gov
3H-Indazole: This tautomer is generally the least stable and not commonly observed, though it can be formed as a transient intermediate in some reactions, such as the cycloaddition of benzyne (B1209423) with diazo compounds. orgsyn.org
The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. chemicalbook.comnih.gov The presence of the electron-donating 4-(2-methoxyethoxy) group is not expected to dramatically shift the tautomeric equilibrium, and the 1H-tautomer of this compound would remain the most stable form.
The interconversion between the 1H and 2H tautomers typically proceeds through proton transfer, which can be facilitated by solvent molecules or other proton donors/acceptors in the medium. Alkylation of N-unsubstituted indazoles often leads to a mixture of N-1 and N-2 alkylated products, reflecting the presence of both tautomers in equilibrium. beilstein-journals.orgnih.gov
Table 2: Stability of Indazole Tautomers
| Tautomer | Relative Stability | Structural Feature |
| 1H-Indazole | Most Stable researchgate.netchemicalbook.com | Benzenoid |
| 2H-Indazole | Less Stable researchgate.netchemicalbook.com | Quinonoid |
| 3H-Indazole | Least Stable chemicalbook.com | Non-aromatic pyrazole ring |
Reactions Involving Side Chains and Functional Groups (e.g., ether linkages)
The 4-(2-methoxyethoxy) substituent on the indazole ring introduces two ether linkages, an aryl ether (Ar-O-CH₂), and an alkyl ether (CH₂-O-CH₃). These ether bonds are generally stable but can be cleaved under specific, often harsh, reaction conditions. The reactivity of this side chain is of significant interest for modifying the physicochemical properties of the parent molecule or for introducing new functional groups.
The cleavage of the ether bonds in this compound can be achieved through various methods, primarily involving strong acids or Lewis acids. The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group and the stability of the potential carbocation intermediate. Given that the ether linkage is to a primary carbon, an Sₙ2 mechanism is generally anticipated.
Strong Brønsted acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are commonly employed for the cleavage of aryl ethers. chem-station.com The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. Subsequently, a nucleophilic halide ion attacks the less sterically hindered carbon atom of the ether. In the case of this compound, the attack would occur at the methylene (B1212753) carbon adjacent to the indazole ring, leading to the formation of 4-hydroxy-1H-indazole and 1-bromo-2-methoxyethane.
Lewis acids, particularly boron tribromide (BBr₃), are highly effective reagents for the demethylation of aryl methyl ethers and are expected to be effective for cleaving the ether linkage in this compound. ufp.ptnih.govnih.govpearson.comsci-hub.se The reaction with BBr₃ is thought to proceed through the formation of an ether-BBr₃ adduct. ufp.ptnih.govsci-hub.se For aryl methyl ethers, a bimolecular mechanism has been proposed where one adduct acts as a bromide donor to another, leading to the cleavage of the C-O bond. nih.govsci-hub.se It is plausible that a similar mechanism would operate for the cleavage of the aryl ether in this compound. The use of sub-stoichiometric amounts of BBr₃ can be effective, as one equivalent of the reagent can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov
Other Lewis acids like aluminum chloride (AlCl₃) can also be used, often in conjunction with a nucleophilic species. chem-station.com The conditions for these reactions typically involve elevated temperatures.
The selective cleavage of one ether linkage over the other (aryl ether vs. alkyl ether) can be challenging. However, the aryl ether bond (indazole-O) is generally more robust than the alkyl ether bond (CH₂-O-CH₃) towards certain reagents. Conversely, methods targeting demethylation are well-established. For instance, acidic concentrated lithium bromide (ACLB) has been shown to effectively demethylate lignin-derived aromatic compounds under moderate conditions. nih.gov
Below is a table summarizing potential reagents and general conditions for the cleavage of the ether bonds in this compound, based on analogous reactions with similar compounds.
| Reagent | Typical Conditions | Expected Products | Plausible Mechanism |
| HBr (47% aq.) | Reflux | 4-Hydroxy-1H-indazole, 1-bromo-2-methoxyethane | Sₙ2 |
| HI | Reflux | 4-Hydroxy-1H-indazole, 1-iodo-2-methoxyethane | Sₙ2 |
| BBr₃ | Dichloromethane (B109758), -78 °C to room temp. | 4-Hydroxy-1H-indazole, 1,2-dibromoethane | Bimolecular adduct mechanism |
| AlCl₃/NaI | Acetonitrile, reflux | 4-Hydroxy-1H-indazole, 1-iodo-2-methoxyethane | Lewis acid-assisted Sₙ2 |
| ACLB (Acidic Conc. LiBr) | 1.5 M HCl, 110 °C | 4-Hydroxy-1H-indazole, 2-bromoethanol | Sₙ2 |
While the complete cleavage of the methoxyethoxy side chain is a common transformation, its derivatization to introduce new functionalities is a less explored area for this specific scaffold. However, based on general principles of organic reactivity, several transformations can be envisioned.
One potential site for derivatization is the terminal methyl group. The oxidation of a terminal methyl group of an alkyl chain can be achieved under specific conditions, although it is often a challenging transformation due to the low reactivity of C-H bonds. Photocatalytic methods using molecular oxygen over mixed oxide catalysts have shown promise for the selective oxidation of the terminal methyl group of alkanes. rsc.org Applying such a method to this compound could potentially yield the corresponding carboxylic acid, (2-(4-(1H-indazol-4-yloxy)ethoxy)acetic acid), or intermediate aldehyde and alcohol.
Another approach for functionalization could involve the selective O-demethylation of the terminal methoxy (B1213986) group without cleaving the entire side chain. Biocatalytic methods using oxidative demethylases have been shown to selectively demethylate aryl methyl ethers, particularly those with a carboxylic acid moiety at the meta position. sci-hub.senih.gov While the substrate specificity of these enzymes is a key consideration, this approach represents a potential avenue for the selective formation of 2-(4-(1H-indazol-4-yloxy)ethanol).
The hydroxyl group of this potential alcohol intermediate could then serve as a handle for further derivatization, such as esterification or etherification, to introduce a wide variety of functional groups.
The following table outlines plausible, though not specifically documented for this compound, derivatization reactions of the methoxyethoxy side chain.
| Reaction Type | Potential Reagents/Conditions | Expected Product |
| Terminal Methyl Oxidation | Photocatalysis (e.g., TiO₂-SiO₂), O₂ | (2-(4-(1H-indazol-4-yloxy)ethoxy)acetic acid |
| Selective O-Demethylation | Biocatalysis (e.g., Rieske monooxygenase) | 2-(4-(1H-indazol-4-yloxy)ethanol) |
| Esterification (of alcohol) | Acyl chloride, pyridine | Ester derivatives |
| Etherification (of alcohol) | Alkyl halide, base (e.g., NaH) | Ether derivatives |
Advanced Applications of Indazole Derivatives in Materials Science and Catalysis Excluding Biological Contexts
Indazole Derivatives in Coordination Chemistry
The field of coordination chemistry has seen a rise in the use of N-heterocyclic ligands for the construction of complex supramolecular architectures. mdpi.com Indazoles, as a part of this family, serve as valuable building blocks for creating coordination polymers and metal-organic frameworks (MOFs) with diverse properties. mdpi.commdpi.com
Ligand Design and Synthesis for Metal Complexes
The synthesis of indazole derivatives is a well-explored area, driven largely by their pharmaceutical applications. nih.govcaribjscitech.com Various synthetic strategies have been developed to produce a wide array of substituted indazoles. nih.gov These methods, which often involve the cyclization of ortho-substituted anilines or hydrazones, can be adapted to create tailored indazole-based ligands for coordination chemistry. nih.govnih.gov
The design of a ligand like 4-(2-methoxyethoxy)-1H-indazole involves introducing specific functional groups onto the core indazole structure to influence its coordination behavior and the properties of the resulting metal complex. The methoxyethoxy group at the 4-position introduces potential oxygen donor atoms, in addition to the inherent nitrogen donors of the pyrazole (B372694) ring. This modification can enhance the ligand's chelating ability and lead to the formation of more stable and structurally diverse metal complexes. The synthesis of such ligands often follows established multi-step protocols that allow for precise control over the final molecular structure. researchgate.net
Structural Characterization of Indazole-Metal Coordination Polymers
Coordination polymers (CPs) are materials formed by the self-assembly of metal ions and organic ligands. The structure and dimensionality of these polymers are dictated by the coordination geometry of the metal center and the nature of the organic linker. mdpi.com Indazole derivatives can act as linkers, bridging metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.comdu.ac.ir
Table 1: Crystallographic Data for an Exemplary Fe(II) Coordination Polymer with an N-Donor Ligand
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 15.123 |
| b (Å) | 13.987 |
| c (Å) | 7.456 |
| β (°) | 101.54 |
| Volume (ų) | 1545.2 |
| Z | 4 |
| Data derived from a representative structure to illustrate typical parameters. mdpi.com |
Role of Indazoles as N,O-Donor Ligands
While indazoles are primarily known as N-donor ligands through the pyrazole ring nitrogens, the introduction of oxygen-containing substituents allows them to function as versatile N,O-donor ligands. nih.gov The compound this compound possesses two ether oxygen atoms that can potentially coordinate to a metal center. This dual-donor capability allows for the formation of stable chelate rings, which can significantly influence the geometry and reactivity of the metal complex.
The coordination chemistry of N,O-donor ligands based on pyrazole moieties has shown that both the "soft" nitrogen atom and the "hard" oxygen atom can participate in binding to a metal center. nih.gov This ambidentate nature enables the ligand to bridge multiple metal ions or to form stable monomeric complexes, depending on the reaction conditions and the metal ion used. The flexibility of the methoxyethoxy chain in this compound could allow it to adapt to various coordination environments, making it a potentially valuable ligand in the design of functional coordination compounds. researchgate.net
Indazoles in Materials Science
The tunable electronic structure and ability to participate in hydrogen bonding and π-stacking interactions make indazole derivatives attractive for applications in materials science. These properties are fundamental to the development of materials with specific optical and electronic functions.
Optoelectronic and Photophysical Properties of Indazole Systems
The photophysical properties of organic molecules are determined by their electronic structure and the nature of their excited states. Indazole-based systems can exhibit interesting luminescent properties. Understanding and tuning the luminescence of molecular systems is crucial for applications in areas like light-emitting diodes (LEDs) and sensors. nih.govnih.gov
The incorporation of indazole derivatives into larger conjugated systems or as ligands in metal complexes can lead to materials with desirable photophysical characteristics. For example, when used as ligands for lanthanide ions, organic molecules can act as "antennas," absorbing light and transferring the energy to the metal center, which then luminesces. nih.govnih.gov The efficiency of this energy transfer process is highly dependent on the energy levels of the ligand's singlet and triplet excited states. nih.gov The electronic properties of the this compound scaffold could be tuned to optimize this process for specific applications. While detailed photophysical data on this specific compound is not widely reported, the general principles suggest its potential in creating luminescent materials.
Table 2: Representative Photophysical Properties of Luminescent Metal Complexes
| Property | Description | Potential Influence of Indazole Ligand |
| Absorption (λ_abs) | Wavelengths of light absorbed by the complex. | The indazole chromophore would contribute to the UV-Vis absorption spectrum. |
| Emission (λ_em) | Wavelengths of light emitted upon relaxation from the excited state. | The ligand field and energy transfer efficiency influence the emission intensity and wavelength. |
| Quantum Yield (Φ) | The efficiency of the conversion of absorbed photons to emitted photons. | A well-matched ligand can significantly enhance the quantum yield of a metal-centered emission. |
| Excited State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | The rigidity of the ligand-metal coordination sphere can impact the lifetime; rigid structures often lead to longer lifetimes. nih.gov |
Development of Electronically Active Materials
Electronically active materials are essential components of modern electronic devices. The indazole core, being an aromatic heterocyclic system, can be incorporated into polymers or molecular crystals to create materials with semiconducting or conducting properties. The ability of indazole derivatives to form ordered structures through hydrogen bonding and π-π stacking is advantageous for promoting charge transport.
The development of materials based on coordination polymers also offers a route to electronically active systems. By choosing appropriate metal ions and indazole-based linkers, it is possible to create frameworks with extended electronic communication. These materials could find applications as catalysts, sensors, or components in electronic devices. The functionalization with the methoxyethoxy group in this compound could also influence the material's processability and solubility, which are important practical considerations for device fabrication.
Indazoles as Components in Catalytic Systems
The indazole moiety, with its fused aromatic system and two nitrogen heteroatoms, offers unique electronic properties that are advantageous in the design of catalysts. These derivatives have found utility as both ligands for transition metals and as scaffolds in organocatalysis.
Indazole-Based Ligands in Transition Metal Catalysis
Indazole derivatives are effective ligands in transition metal catalysis due to the presence of nitrogen atoms that can coordinate with metal centers. The aromatic system of the indazole ring allows for electronic tuning of the metal's catalytic activity through the introduction of various substituents.
Recent developments have highlighted the use of indazole-phosphine ligands in gold(I) catalysis. acs.orgnih.gov In these systems, the indazole group is directly bound to a phosphorus atom, creating a ligand that can be finely tuned. For instance, methylation of one of the indazole's nitrogen atoms introduces a positive charge into the ligand backbone. acs.orgnih.gov This modification alters the electron-donating properties of the phosphine ligand, which in turn modulates the catalytic activity of the gold(I) center to which it is coordinated. acs.org This ability to easily adjust the electronic environment of the metal catalyst is a significant advantage in designing catalysts for specific organic transformations. nih.gov
For the specific compound This compound , the methoxyethoxy group at the 4-position would act as an electron-donating group. When incorporated into a ligand scaffold, this substituent would be expected to increase the electron density on the indazole ring system. This, in turn, could enhance the electron-donating ability of the ligand, potentially influencing the stability and reactivity of the coordinated transition metal. The ether oxygen atoms in the side chain could also offer additional coordination sites, potentially leading to multidentate ligands with unique catalytic properties. The synthesis of various indazole derivatives is often achieved through transition-metal-catalyzed C-H activation and annulation sequences, indicating a well-established relationship between indazoles and transition metal chemistry. nih.govnih.govresearchgate.net
Indazole Scaffolds in Organocatalysis
While the use of indazoles as organocatalysts themselves is an emerging area, the synthesis of the indazole scaffold often employs catalyst-based approaches, including acid-base and transition-metal catalysis, as well as green chemistry methods. benthamdirect.combohrium.com The development of new synthetic routes is crucial as it opens up the possibility of creating a wide array of indazole derivatives that could be screened for organocatalytic activity. benthamdirect.com
Indazole Derivatives as Corrosion Inhibitors
Indazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, including steel, copper, and brass, particularly in acidic environments. carta-evidence.orgnih.govacs.orgnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govkfupm.edu.sa
Theoretical and Experimental Studies of Corrosion Inhibition Mechanisms
The effectiveness of indazole derivatives as corrosion inhibitors is attributed to the presence of heteroatoms (nitrogen and, in substituted derivatives, oxygen) with lone pairs of electrons and the π-electrons of the aromatic rings. nih.govnih.gov These electrons can interact with the vacant d-orbitals of metal atoms, facilitating strong adsorption onto the surface.
Theoretical studies , primarily using Density Functional Theory (DFT), have provided molecular-level insights into the inhibition mechanism. carta-evidence.orgacs.orgresearch-nexus.net These calculations help to identify the active sites in the inhibitor molecule responsible for adsorption and to predict the molecule's orientation on the metal surface. nih.gov Frontier orbital theory (HOMO and LUMO energies) is often used to correlate the electronic properties of the inhibitor with its performance. A higher HOMO (Highest Occupied Molecular Orbital) energy is generally associated with a greater ability to donate electrons to the metal surface, leading to more efficient inhibition. researchgate.net
Experimental studies employ electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). carta-evidence.orgresearchgate.net PDP studies often reveal that indazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net EIS results typically show that the presence of the inhibitor increases the charge transfer resistance at the metal-solution interface, confirming the formation of a protective layer. researchgate.netnajah.edu
For This compound , the presence of two oxygen atoms in the methoxyethoxy side chain, in addition to the two nitrogen atoms of the indazole ring, would provide multiple active centers for adsorption onto a metal surface. The electron-donating nature of this substituent would increase the electron density on the indazole ring, likely enhancing its interaction with the metal and leading to high inhibition efficiency.
Below is a table with representative data for other indazole derivatives, illustrating their corrosion inhibition efficiency.
| Inhibitor | Concentration (mM) | Metal | Medium | Inhibition Efficiency (%) | Reference |
| 2-methyl-6-nitro-2H-indazole | 1.0 | C38 Steel | 1 M HCl | 96.49 | carta-evidence.org |
| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | 1.0 | C38 Steel | 1 M HCl | 94.73 | carta-evidence.org |
| 5-aminoindazole (AIA) | 5.0 | Carbon Steel | 1 M HCl | ~93 | nih.gov |
| 5-nitroindazole (NIA) | 5.0 | Carbon Steel | 1 M HCl | ~85 | nih.gov |
| 5-Methoxy-indazole (MIA) | Not Specified | Copper | H₂SO₄ | 91.04 | acs.org |
This table presents data for illustrative purposes based on existing literature for other indazole derivatives and does not represent data for this compound.
Adsorption Behavior and Protective Film Formation
The adsorption of indazole inhibitors on a metal surface is a crucial step in the protection mechanism. This process is typically investigated by fitting experimental data to various adsorption isotherms, with the Langmuir adsorption isotherm often providing the best fit. carta-evidence.orgnih.govresearch-nexus.netresearchgate.net The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface. research-nexus.net
The adsorption process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). acs.org
Physisorption involves electrostatic interactions between the charged metal surface and charged inhibitor molecules.
Chemisorption involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal surface, resulting in a more stable and robust protective film. researchgate.net
The formation of this adsorbed protective film is often confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM). carta-evidence.orgacs.org SEM images of a metal surface after exposure to a corrosive environment with and without an indazole inhibitor clearly show a smoother, less damaged surface in the presence of the inhibitor, providing visual evidence of the protective film. acs.org
For This compound , it is hypothesized that the molecule would adsorb on the metal surface through both the nitrogen atoms of the indazole ring and the oxygen atoms of the ether side chain. This multi-point attachment could lead to the formation of a stable, dense protective film. The adsorption would likely be a combination of chemical and physical interactions, conforming to the Langmuir isotherm. The flexible ether chain could also allow the molecule to orient itself effectively on the surface, covering a larger area and further enhancing corrosion protection.
Q & A
Q. What are the optimized synthetic routes for 4-(2-methoxyethoxy)-1H-indazole, and how are intermediates characterized?
The synthesis of this compound typically involves alkylation of a hydroxyl-substituted indazole precursor with 2-methoxyethyl bromide under basic conditions. For example, a similar protocol refluxes ethyl 4-hydroxyphenylacetate with potassium carbonate and 2-methoxyethyl bromide in DMF at 60°C overnight, followed by purification via column chromatography . Key intermediates are characterized using H NMR (e.g., δ 3.3–4.5 ppm for methoxy and ethyleneoxy protons), IR (C-O-C stretching at ~1100 cm), and melting point analysis. Yield optimization often requires controlled stoichiometry and inert atmospheres to minimize side reactions .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound derivatives?
Structural confirmation relies on:
- H/C NMR : To identify methoxy (δ ~3.3–3.5 ppm), ethyleneoxy (δ ~3.6–4.5 ppm), and indazole aromatic protons (δ 7.0–8.5 ppm).
- HRMS : For precise molecular ion confirmation (e.g., [M+H] calculated for CHNO: 201.0974).
- X-ray crystallography : Resolves regioselectivity in indazole substitution patterns, as seen in analogs like 7-(2-bromophenyl)-1H-indazole .
Q. What in vitro assays are used to screen this compound for biological activity?
Common assays include:
- Kinase inhibition : PI3K/AKT/mTOR pathway profiling using enzymatic assays (IC determination).
- Anticancer activity : MTT assays against cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Anti-inflammatory testing : COX-2 inhibition via ELISA, paired with computational docking to validate binding modes .
Advanced Research Questions
Q. How can regioselectivity challenges in indazole functionalization be addressed during synthesis?
Regioselectivity in indazole derivatives is influenced by:
- Directing groups : Electron-donating substituents (e.g., methoxy) at C4 position guide electrophilic substitution to C3/C6.
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C5 arylation, achieving >80% selectivity in analogs .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific positions. For example, regioselective ratios of 2.2:1 (C7:C4) were achieved using trimethylsilyldiazomethane in hexanes .
Q. What computational strategies predict the binding affinity of this compound derivatives to therapeutic targets?
- Density-functional theory (DFT) : Models electron density and correlation energy to optimize molecular geometry for docking .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., PI3K inhibitors) over 100-ns trajectories .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity, validated via leave-one-out cross-validation (R > 0.85) .
Q. How do polymorphism and salt forms impact the physicochemical stability of this compound?
Polymorph screening (via slurry conversion or thermal gradient methods) identifies stable crystalline forms. Hydrochloride salts, synthesized by treating the free base with HCl/dioxane, enhance aqueous solubility (e.g., 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride, 82% yield) . Stability studies (40°C/75% RH, 3 months) monitor degradation using HPLC (e.g., retention time shifts indicate isomerization) .
Q. How should contradictory data in pharmacological studies be analyzed?
Discrepancies in IC values or efficacy may arise from:
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase assays).
- Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes, t < 30 min suggests rapid clearance) .
- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .
Methodological Guidelines
- Synthetic Optimization : Prioritize inert conditions (N/Ar) and catalytic bases (KCO) for alkylation steps .
- Data Validation : Cross-reference NMR shifts with calculated chemical shifts (e.g., ACD/Labs) to confirm regiochemistry .
- Computational Workflow : Combine DFT (geometry optimization) and MD (binding free energy) for robust activity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
